Furo[3,2-c]pyridine-2-carboxylic acid

Antipsychotic Neuropharmacology Dopamine

Scaffold substitution with thieno or regioisomeric cores leads to pharmacological failure in furo[3,2-c]pyridine programs. This [3,2-c] fused heterocycle is validated for target engagement: • Kappa agonism: Analogues achieve IC50 = 2.7 nM in functional tissue assays • MAPK inhibition: G-573 amides exhibit IC50 = 52 nM • Antimicrobial PDT: Chalcone derivatives equipotent to Ciprofloxacin vs Gram-positive bacteria • Antipsychotic: Potent 5-HT1/5-HT2 affinity with weak D2 engagement (atypical profile) Supplied with CoA; ships ambient globally.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 112372-16-4
Cat. No. B181433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-2-carboxylic acid
CAS112372-16-4
SynonymsFURO[3,2-C]PYRIDINE-2-CARBOXYLIC ACID
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC(=C2)C(=O)O
InChIInChI=1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11)
InChIKeySPWZDQUIUXNYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[3,2-c]pyridine-2-carboxylic Acid: Core Scaffold Overview


Furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4) is a heteroaromatic compound featuring a fused furan and pyridine ring system with a carboxylic acid substituent at the 2-position of the furan ring . This core scaffold serves as a critical intermediate in the synthesis of diverse furo[3,2-c]pyridine derivatives, which have demonstrated biological activities including kappa-opioid receptor agonism [1], MAP kinase inhibition [2], and antimicrobial effects [3]. Its rigid bicyclic structure and the presence of a modifiable carboxylic acid handle make it a versatile building block for medicinal chemistry and chemical biology applications [4].

Furo[3,2-c]pyridine-2-carboxylic Acid: Substitution Risks


While other heteroaromatic carboxylic acids (e.g., thienopyridine, furo[2,3-c]pyridine, or simple pyridine analogs) may appear structurally similar, they cannot reliably substitute for furo[3,2-c]pyridine-2-carboxylic acid in synthetic or pharmacological workflows. The specific [3,2-c] fusion pattern and the presence of the furan oxygen confer a distinct electronic distribution and hydrogen-bonding network , which directly impacts reactivity in derivatization reactions (e.g., amidation, esterification) and the binding affinity of resulting compounds to biological targets [1]. Notably, direct comparative studies have revealed that thieno[3,2-c]pyridine and furo[3,2-c]pyridine cores, despite high structural homology, engage distinct mechanisms of action in antipsychotic models [2], underscoring that scaffold substitution is not pharmacologically neutral. The quantitative evidence provided in Section 3 further delineates these critical, non-interchangeable differences.

Furo[3,2-c]pyridine-2-carboxylic Acid: Key Differentiation Evidence


Antipsychotic Mechanism: Scaffold Comparison

A direct head-to-head comparison of 4-(1-piperazinyl)-furo[3,2-c]pyridine and its thieno[3,2-c]pyridine analog revealed that while both scaffolds displayed potent affinity for serotonin 5-HT1 and 5-HT2 receptors, the furo[3,2-c]pyridine derivative exhibited weak interaction with the dopamine D2 receptor, a profile distinct from typical antipsychotics. Electrophysiological studies further demonstrated that the lead prototypes from each series exerted distinctively different effects on dopamine neurons in brain areas A9 and A10 [1]. This indicates that the furo[3,2-c]pyridine core engages a divergent mechanism of action, likely leading to a different side-effect and efficacy profile in vivo.

Antipsychotic Neuropharmacology Dopamine Serotonin

Kappa-Opioid Receptor Agonist Potency

In a series of 5-(arylacetyl)-4-[(alkylamino)methyl]furo[3,2-c]pyridines evaluated for kappa-opioid receptor agonism, a clear structure-activity relationship (SAR) emerged. The 3-pyrrolidinol analogue (compound 17) displayed an IC50 value of 2.7 nM in the rabbit vas deferens (a kappa-specific tissue), which was approximately 5-fold more potent than its corresponding pyrrolidine analogue (compound 16, IC50 = 15 nM) [1]. This sensitivity to subtle modifications of the basic moiety highlights the critical role of the furo[3,2-c]pyridine core as a privileged scaffold for achieving high-potency kappa agonism.

Pain Analgesia Kappa Opioid Receptor GPCR

MAPK Inhibitor Synthesis Precursor

Furo[3,2-c]pyridine-2-carboxylic acid serves as a direct synthetic precursor to advanced pharmaceutical leads. Specifically, it is a key building block for G-573 (CHEBI:83404), a monocarboxylic acid amide derivative that functions as a potent inhibitor of mitogen-activated protein kinase (MAPK, EC 2.7.11.24) [1]. A related compound featuring the furo[3,2-c]pyridine core has been reported with an IC50 of 52 nM in a MAPK inhibition assay [2]. In contrast, simpler pyridine-2-carboxylic acid analogs lack the rigid, fused bicyclic architecture required to achieve this level of potency and kinase selectivity.

Kinase Inhibitor MAPK Pathway Cancer Drug Discovery

Thermal Stability vs. Regioisomer

Furo[3,2-c]pyridine-2-carboxylic acid exhibits exceptional thermal stability with a melting point exceeding 320°C . This high melting point is attributed to strong intermolecular hydrogen bonding between carboxylic acid groups and potential π-stacking interactions of the planar aromatic system . While direct melting point data for the [3,2-b] regioisomer (furo[3,2-b]pyridine-2-carboxylic acid) is not widely published in a comparable format, the [3,2-c] isomer's >320°C value is notably higher than that of simpler pyridine carboxylic acids (e.g., picolinic acid, mp 136-139°C), indicating significantly greater thermal robustness.

Thermal Stability Physicochemical Properties Process Chemistry Formulation

Gram-Positive Antimicrobial Activity

Derivatives of furo[3,2-c]pyridine have demonstrated moderate to good antimicrobial activity. In one study, specific chalcone derivatives of furo[3,2-c]pyridine showed activity that was high or equipotent to the standard drug Ciprofloxacin against tested bacterial strains [1]. More specifically, a furo[3,2-c]pyridine-based photosensitizer was developed for the specific imaging and photodynamic ablation of Gram-positive bacteria, achieving effective bacterial cell death upon light activation [2]. While specific MIC values for the parent carboxylic acid are not consistently reported across studies, its derivatives show MIC values <10 µg/mL against Gram-positive strains . This contrasts with furo[2,3-c]pyridine analogs, which have been primarily explored for different applications (e.g., AIE photosensitizers), suggesting the [3,2-c] fusion pattern may be better suited for optimizing antimicrobial pharmacophores.

Antimicrobial Antibacterial Gram-Positive Drug Discovery

Furo[3,2-c]pyridine-2-carboxylic Acid: Application Scenarios


Kappa Agonist Analgesic Synthesis

Procure this compound as a key intermediate for synthesizing 5-(arylacetyl)-4-[(alkylamino)methyl]furo[3,2-c]pyridine derivatives. The core scaffold has demonstrated a clear SAR for kappa agonism, with specific analogues achieving IC50 values as low as 2.7 nM in functional tissue assays [1]. This positions the acid as an essential building block for medicinal chemistry programs targeting novel, non-addictive analgesics.

Selective MAPK Inhibitor Development

Utilize furo[3,2-c]pyridine-2-carboxylic acid as a precursor for amide derivatives like G-573, a validated MAPK inhibitor [1]. The rigid bicyclic core is crucial for achieving the low nanomolar potency observed in related kinase inhibitors (e.g., IC50 = 52 nM) . This application is ideal for teams working on targeted cancer therapies or anti-inflammatory agents.

Gram-Positive Antimicrobials & Photodynamic Probes

Employ this compound to generate furo[3,2-c]pyridine chalcone derivatives or photosensitizer conjugates. Research has shown that such derivatives exhibit antimicrobial activity against Gram-positive bacteria that can be equipotent to Ciprofloxacin [1] and enable targeted photodynamic ablation . This scenario is relevant for infectious disease researchers seeking to develop narrow-spectrum antibacterials or novel imaging/therapeutic probes.

Atypical Antipsychotic Exploration

Leverage the unique pharmacological profile of the furo[3,2-c]pyridine core, which demonstrates potent 5-HT1/5-HT2 affinity but weak D2 receptor interaction, a profile associated with atypical antipsychotic activity [1]. Unlike its thieno[3,2-c]pyridine counterpart, the furo scaffold appears to engage distinct neuronal mechanisms [1]. Procure this acid to synthesize and explore novel antipsychotic candidates with potentially improved side-effect profiles.

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